Saxagliptin-13C,d2 (hydrochloride)

Description

Significance of Dipeptidyl Peptidase-4 (DPP-4) Enzyme in Biochemical Pathways

Dipeptidyl peptidase-4, also known as CD26, is a multifaceted protein that functions as a serine exopeptidase. wikipedia.org It is found on the surface of most cell types and also circulates in a soluble form in the blood plasma. nih.govfrontiersin.org DPP-4 plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). wikipedia.orgnih.gov These hormones are released after food intake and stimulate insulin (B600854) secretion. rcsb.org DPP-4 cleaves these peptides, which have a proline or alanine (B10760859) residue in the second position, thereby regulating their biological activity. wikipedia.orgnih.gov

Beyond its role in glucose homeostasis, DPP-4 is involved in various other physiological processes due to its ability to cleave a wide range of substrates, including chemokines, neuropeptides, and growth factors. wikipedia.orgnih.gov Its interaction with other proteins and components of the extracellular matrix underscores its complexity and importance in cellular signaling and immune regulation. frontiersin.orgnih.gov

Role of Saxagliptin (B632) as a Biochemical Probe in Preclinical Investigations

In the realm of preclinical research, saxagliptin serves as a highly selective biochemical probe to investigate the functions of the DPP-4 enzyme. By forming a reversible, covalent bond with the active site of DPP-4, saxagliptin effectively blocks its enzymatic activity. rcsb.orgdrugbank.com This inhibition allows researchers to study the downstream effects of increased levels of active incretin hormones and other DPP-4 substrates.

The use of saxagliptin in preclinical models helps to elucidate the role of DPP-4 in various organ systems and disease states. For instance, studies have utilized saxagliptin to explore the cardiovascular and renal effects of DPP-4 inhibition, independent of its glucose-lowering properties. Its high potency, with a half-maximal inhibitory concentration (IC50) of 0.5 nmol/L, and selectivity make it an ideal tool for these investigations. drugbank.com

Rationale for Isotopic Labeling in Advanced Chemical Biology and Metabolism Studies

Isotopic labeling is a powerful technique in which atoms within a molecule are replaced with their heavier, stable isotopes, such as carbon-13 (¹³C) and deuterium (B1214612) (²H or D). fiveable.mewikipedia.orgcreative-proteomics.com This substitution creates a molecule that is chemically identical to the parent compound but has a different mass. wikipedia.org This mass difference allows for easy detection and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.govfiveable.me

In chemical biology and metabolism studies, isotopic labeling is invaluable for several reasons:

Tracing Metabolic Fates: Labeled compounds act as tracers, allowing scientists to follow the absorption, distribution, metabolism, and excretion (ADME) of a drug or molecule within a biological system. acs.orgnih.govnih.gov

Metabolite Identification: By analyzing the mass spectra of samples from preclinical studies, researchers can distinguish drug metabolites from endogenous compounds, facilitating the elucidation of metabolic pathways. acs.orgresearchgate.net

Quantitative Analysis: Isotopically labeled compounds are often used as internal standards in quantitative bioanalysis. musechem.com Their similar chemical behavior to the unlabeled analyte helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements. nih.goviris-biotech.de

Overview of Saxagliptin-13C,d2 (hydrochloride) as a Research Tool

Saxagliptin-13C,d2 (hydrochloride) is a stable isotope-labeled version of saxagliptin. impurity.commedchemexpress.com In this molecule, one carbon atom is replaced with a ¹³C isotope, and two hydrogen atoms are replaced with deuterium. impurity.com This labeling provides a distinct mass signature that allows it to be differentiated from the unlabeled saxagliptin.

As a research tool, Saxagliptin-13C,d2 (hydrochloride) is instrumental in pharmacokinetic and metabolism studies. nih.gov It can be co-administered with unlabeled saxagliptin, and the ratio of the labeled to unlabeled compound can be precisely measured in biological samples using LC-MS/MS. ijrpc.com This approach enables accurate determination of the parent drug's concentration and the identification and quantification of its metabolites, such as 5-hydroxy saxagliptin. nih.gov The synthesis of this labeled compound, along with its labeled major metabolite, has been crucial for supporting further biological studies and understanding the complete metabolic profile of saxagliptin. nih.gov

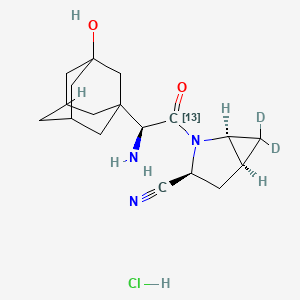

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H26ClN3O2 |

|---|---|

Molecular Weight |

354.9 g/mol |

IUPAC Name |

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride |

InChI |

InChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1/i3D2,16+1; |

InChI Key |

TUAZNHHHYVBVBR-KIZCCTKRSA-N |

Isomeric SMILES |

[2H]C1([C@@H]2[C@H]1N([C@@H](C2)C#N)[13C](=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N)[2H].Cl |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Incorporation Methodologies for Saxagliptin 13c,d2 Hydrochloride

Regiospecific Carbon-13 Isotopic Enrichment Techniques

The introduction of a Carbon-13 (¹³C) label into the saxagliptin (B632) molecule requires a strategic synthetic approach to ensure the isotope is placed at a specific, desired position. Research has described the synthesis of [¹³C]Saxagliptin, where the label is incorporated into the carbonyl group of the acetyl moiety. nih.gov

A common strategy involves the use of a ¹³C-labeled precursor early in the synthetic sequence. For the synthesis of ¹³C-labeled saxagliptin, a key intermediate is (S)-N-Boc-2-(3′-hydroxyadamantyl)glycine labeled with ¹³C. One reported method to achieve this involves reacting 1-adamantylzinc bromide with ethyl [1, 2-¹⁴C]oxalyl chloride, although a similar approach can be adapted for ¹³C labeling. researchgate.net This labeled intermediate is then coupled with the proline-derived component of saxagliptin.

The general synthetic scheme for saxagliptin involves the coupling of two key fragments: an N-protected 3-hydroxy-adamantylglycine derivative and a (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide derivative. google.comgoogle.com To introduce the ¹³C label regiospecifically, the labeled carbon is typically part of the carboxylic acid functionality of the adamantylglycine portion.

Table 1: Key Intermediates in ¹³C-Labeled Saxagliptin Synthesis

| Intermediate | Role in Synthesis |

|---|---|

| ¹³C-labeled (S)-N-Boc-3-hydroxyadamantylglycine | Provides the ¹³C-labeled adamantylglycine core of saxagliptin. magtechjournal.com |

The choice of coupling agent is critical to ensure high yield and prevent racemization. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) or propylphosphonic anhydride (B1165640) (T3P) have been effectively used for the amide bond formation between the two key fragments. researchgate.netorientjchem.org

Stereoselective Deuterium (B1214612) Labeling Approaches

The introduction of deuterium (d or ²H) atoms into a molecule, particularly in a stereoselective manner, presents a unique set of challenges. For Saxagliptin-13C,d2, the deuterium atoms are located on the azabicyclo[3.1.0]hexane ring system.

The synthesis of d2-labeled saxagliptin has been reported, where the deuterium atoms are incorporated into the 6,6-positions of the 2-azabicyclo[3.1.0]hexane-3-carbonitrile moiety. nih.gov This can be achieved through the reduction of a suitable precursor with a deuterium source.

One potential strategy involves the stereoselective reduction of a double bond or a carbonyl group within the bicyclic system using a deuterium-donating reagent. For instance, catalytic deuteration using deuterium gas (D₂) and a heterogeneous catalyst like palladium on carbon (Pd/C) or a homogeneous catalyst can be employed. The stereoselectivity of this reduction is often directed by the existing stereocenters in the molecule.

Alternatively, methods involving C-H bond activation catalyzed by transition metals like ruthenium have been developed for regio- and stereoselective deuterium labeling of various organic molecules, including those with hydroxyl groups that can direct the catalyst. rsc.orgresearchgate.net Such a strategy could potentially be adapted for the specific deuteration of the saxagliptin precursor.

Multi-Isotopic Labeling Procedures for Saxagliptin Analogs

The synthesis of Saxagliptin-¹³C,d₂ requires a convergent synthetic route that brings together the ¹³C-labeled adamantylglycine fragment and the d₂-labeled azabicyclo[3.1.0]hexane fragment. nih.gov

The final steps of the synthesis typically involve the deprotection of the Boc-protecting group from the amine and the formation of the hydrochloride salt. orientjchem.orgorientjchem.org

Table 2: Synthetic Sequence for Saxagliptin-¹³C,d₂ (hydrochloride)

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| 1 | Synthesis of ¹³C-labeled (S)-N-Boc-3-hydroxyadamantylglycine | ¹³C-labeled starting material, multi-step synthesis. magtechjournal.com |

| 2 | Synthesis of d₂-labeled (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile | Deuterium source (e.g., D₂ gas), stereoselective reduction. |

| 3 | Coupling of labeled intermediates | EDC/HOBt or T3P. researchgate.netorientjchem.org |

Purification and Isotopic Purity Verification of Labeled Synthesized Compounds

Following the synthesis, rigorous purification and characterization are essential to ensure the chemical and isotopic purity of Saxagliptin-¹³C,d₂ (hydrochloride).

Purification: High-performance liquid chromatography (HPLC) is a primary method for purifying the final compound and its intermediates. nih.govresearchgate.net Column chromatography is also frequently employed for the purification of synthetic intermediates. google.comgoogle.com Crystallization can be used as a final purification step to obtain the compound in high purity.

Isotopic Purity Verification: Several analytical techniques are used to confirm the isotopic purity of the labeled compound:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the labeled compound, confirming the incorporation of the desired number of ¹³C and deuterium atoms. researchgate.net It can also be used to quantify the percentage of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The absence or reduction of signals corresponding to the positions of deuterium incorporation provides evidence of successful labeling.

¹³C NMR: The enhanced signal intensity at the position of ¹³C enrichment confirms the location of the carbon label. orientjchem.org Specialized NMR techniques like isotope-edited total correlation spectroscopy (ITOCSY) can be used for detailed analysis of ¹³C enrichment in complex mixtures. nih.gov

Deuterium NMR (²H NMR): This technique can directly detect the presence and location of deuterium atoms in the molecule.

A combination of these analytical methods provides a comprehensive assessment of the chemical and isotopic purity of the synthesized Saxagliptin-¹³C,d₂ (hydrochloride). For instance, a reported synthesis of (¹³)CD₂-labeled saxagliptin yielded 580.0 mg of the desired product, with its purity confirmed by analytical methods. nih.gov

Advanced Analytical Characterization of Saxagliptin 13c,d2 Hydrochloride

High-Resolution Mass Spectrometry (HRMS) for Isotopic Integrity and Quantification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of isotopically labeled compounds like Saxagliptin-13C,d2 (hydrochloride). google.com Unlike unit mass resolution mass spectrometry, HRMS provides high mass accuracy and resolution, enabling the differentiation of ions with very similar mass-to-charge ratios (m/z). hilarispublisher.comresearchgate.net This capability is crucial for assessing isotopic integrity and for quantification. hilarispublisher.com

The primary role of HRMS in this context is to confirm the incorporation of the desired isotopes and to determine the isotopic purity of the labeled compound. By precisely measuring the mass of the molecular ion, HRMS can verify that the expected number of ¹³C and deuterium (B1214612) atoms have been incorporated into the Saxagliptin (B632) molecule. Furthermore, the high resolving power of HRMS allows for the separation of the signals from the labeled compound and any unlabeled or partially labeled species that may be present as impurities. hilarispublisher.com This is critical for establishing the isotopic enrichment of the material.

In quantitative studies, HRMS offers enhanced sensitivity and specificity. nih.gov The ability to resolve analyte signals from background noise and matrix interferences leads to lower limits of detection and a wider linear dynamic range compared to unit mass resolution instruments. hilarispublisher.com This is particularly advantageous when analyzing low-level enrichments in biological matrices. nih.gov The accurate mass measurement capability of HRMS also aids in the confident identification of the analyte and its isotopologues, reducing the likelihood of false-positive results. researchgate.net

Table 1: Comparison of HRMS and Unit Mass Resolution MS for Isotopic Analysis

| Feature | High-Resolution Mass Spectrometry (HRMS) | Unit Mass Resolution Mass Spectrometry (UMR-MS) |

| Mass Accuracy | Typically <5 ppm | Lower, cannot distinguish between ions with close m/z values |

| Resolution | High (e.g., 35,000 or greater) | Low |

| Sensitivity | Generally higher, especially at low concentrations | Can be limited by chemical noise |

| Specificity | High, resolves analyte from interferences | Prone to interferences from co-eluting species |

| Application | Isotopic integrity, purity, and accurate quantification | Routine screening and quantification where high specificity is not critical |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Position Confirmation and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules, and it plays a vital role in the characterization of isotopically labeled compounds. nih.gov For Saxagliptin-13C,d2 (hydrochloride), NMR is used to confirm the exact positions of the ¹³C and deuterium labels within the molecular structure.

¹³C NMR Applications in Labeled Compound Analysis

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. frontiersin.org In the analysis of Saxagliptin-13C,d2, ¹³C NMR is used to verify the specific location of the ¹³C enrichment. The introduction of a ¹³C isotope at a particular carbon atom will result in a significantly enhanced signal for that carbon in the ¹³C NMR spectrum. rsc.org This allows for unambiguous confirmation of the labeling position. The large chemical shift range of ¹³C NMR minimizes signal overlap, further facilitating analysis. frontiersin.orgnih.gov

The quantitative nature of ¹³C NMR, under appropriate experimental conditions, can also be used to determine the level of ¹³C enrichment at specific sites. rsc.org The presence of ¹³C-¹³C spin-spin coupling in doubly labeled molecules can provide additional structural information and insights into metabolic pathways if the compound is used in such studies. nih.gov

Deuterium NMR for Positional Analysis

Deuterium (²H) NMR spectroscopy is employed to confirm the position of deuterium labels. wikipedia.org While proton (¹H) NMR is a cornerstone of structural analysis, the presence of deuterium atoms can be confirmed by their absence in the ¹H NMR spectrum and their presence in the ²H NMR spectrum. wikipedia.orgstudymind.co.uk Deuterium NMR has a chemical shift range similar to proton NMR, but the signals are typically broader. wikipedia.org

A key application of deuterium NMR is to verify the successful deuteration of a compound. wikipedia.org The presence of a strong peak in the ²H NMR spectrum corresponding to the expected chemical shift confirms the incorporation of deuterium. This technique is particularly useful for determining the degree of deuteration at specific sites within the molecule.

Multi-dimensional NMR Techniques for Labeled Compound Characterization

Multi-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for the complete structural characterization of isotopically labeled compounds like Saxagliptin-13C,d2. nih.govbitesizebio.com These experiments provide through-bond correlations between different nuclei, allowing for the definitive assignment of all signals in the ¹H and ¹³C NMR spectra.

HSQC experiments show correlations between directly attached protons and carbons, providing a "fingerprint" of the molecule's C-H bonds. This is instrumental in confirming the location of the ¹³C label relative to the protonated carbons. HMBC experiments, on the other hand, reveal correlations between protons and carbons that are two or three bonds away, which helps to piece together the entire molecular structure and confirm the connectivity around the labeled sites. The use of isotopically labeled molecules can enhance the information obtained from these experiments by introducing specific spin systems that can be readily analyzed. acs.orgnih.gov

Chromatographic Separations Coupled with Mass Spectrometry (LC-MS/MS) for Isotopic Mixtures

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the analysis of drugs and their metabolites in complex matrices. pnrjournal.comnih.govnih.gov In the context of Saxagliptin-13C,d2 (hydrochloride), LC-MS/MS is crucial for separating the labeled compound from its unlabeled counterpart and other potential impurities, and for providing quantitative information. pnrjournal.comresearchgate.net

The chromatographic step, typically using a reversed-phase column, separates the components of a mixture based on their physicochemical properties. pnrjournal.comscilit.com This is followed by detection using tandem mass spectrometry, which involves the selection of a specific precursor ion (the molecular ion of Saxagliptin-13C,d2), its fragmentation, and the detection of specific product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity, allowing for the accurate quantification of the labeled compound even in the presence of co-eluting substances. nih.gov The development of a robust LC-MS/MS method is essential for ensuring the accurate analysis of isotopic mixtures and is a key component of bioanalytical method validation. journaljpri.com

Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Bioanalysis Research

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard method for quantitative analysis due to its high accuracy and precision. nih.gov This technique utilizes a stable isotope-labeled version of the analyte, such as Saxagliptin-13C,d2, as an internal standard. The labeled internal standard is added to the sample at a known concentration at the beginning of the sample preparation process.

Because the labeled internal standard has nearly identical chemical and physical properties to the unlabeled analyte, it experiences the same losses during sample extraction, cleanup, and analysis. By measuring the ratio of the signal from the unlabeled analyte to the signal from the labeled internal standard, it is possible to accurately determine the concentration of the analyte in the original sample, regardless of variations in sample recovery. This approach minimizes the impact of matrix effects and provides highly reliable quantitative data, which is essential for pharmacokinetic and other bioanalytical studies. nih.gov

Application in Preclinical Biotransformation and Metabolic Fate Elucidation Studies

In Vitro Metabolic Stability and Turnover Assessment using Labeled Tracers

The use of stable isotope-labeled compounds like Saxagliptin-13C,d2 is a cornerstone of modern drug development, providing a reliable method for quantifying the drug and its metabolites. medchemexpress.commedchemexpress.com In vitro metabolic stability assays are crucial for predicting a drug's in vivo pharmacokinetic profile. researchgate.net These assays determine the rate at which a drug is metabolized by liver enzymes, typically by incubating the compound with liver microsomes or hepatocytes.

By using Saxagliptin-13C,d2, researchers can accurately track the disappearance of the parent compound over time, even in complex biological matrices. invivochem.com This allows for the precise calculation of key parameters like in vitro half-life (t½) and intrinsic clearance (CLint), which are used to forecast in vivo clearance and bioavailability. researchgate.net The distinct mass of the labeled compound allows it to be easily differentiated from endogenous substances, thereby reducing background noise and improving the accuracy of quantification. invivochem.com This methodology is fundamental to understanding how quickly the drug is likely to be eliminated from the body.

Identification and Structural Elucidation of Saxagliptin (B632) Metabolites (e.g., 5-Hydroxy Saxagliptin-13C,d2)

A significant advantage of using isotopically labeled tracers is in the identification and structural elucidation of metabolites. nih.govnih.gov As the parent drug is metabolized, the isotopic label is carried over to its metabolites. This "isotopic signature" allows researchers to readily distinguish drug-related metabolites from the vast number of endogenous compounds present in biological samples.

The primary metabolite of saxagliptin is 5-hydroxy saxagliptin, an active metabolite formed through hydroxylation. mdpi.comnih.gov When Saxagliptin-13C,d2 is used, the resulting metabolite, 5-Hydroxy Saxagliptin-13C,d2, retains the isotopic label. medchemexpress.commedchemexpress.com This facilitates its detection and structural confirmation using high-resolution mass spectrometry. mdpi.com In recent studies, this approach has been instrumental in identifying not only the major metabolites like 5-hydroxy saxagliptin but also minor metabolites formed through pathways such as sulfation, glucuronidation, and conjugation with cysteine and glutathione. mdpi.comnih.govnih.gov The synthesis of labeled standards, such as 5-Hydroxy Saxagliptin-13C,d2, further supports these biological studies by providing a reference for definitive identification and quantification. nih.gov

| Metabolite | Metabolic Pathway | Significance |

|---|---|---|

| 5-hydroxy saxagliptin | Hydroxylation | Major active metabolite. nih.govscispace.com |

| Saxagliptin cyclic amidine | Not specified | Metabolite identified in rat liver microsomes. mdpi.com |

| Saxagliptin–cysteine conjugate | Conjugation | Indicates potential for covalent binding to proteins. mdpi.com |

| 5-hydroxysaxagliptin–cysteine conjugate | Hydroxylation and Conjugation | Further metabolism of the primary active metabolite. mdpi.com |

Elucidation of Metabolic Pathways and Enzyme Kinetics using Isotopic Tracers

Isotopic tracers like Saxagliptin-13C,d2 are pivotal in mapping the metabolic pathways of a drug and understanding the kinetics of the enzymes involved. invivochem.comnih.govmssm.edu By tracking the appearance of labeled metabolites over time, researchers can construct a detailed picture of the biotransformation routes. researchgate.net For saxagliptin, studies have confirmed that the primary metabolic pathway is hydroxylation to form 5-hydroxy saxagliptin. mdpi.comnih.gov This reaction is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5. nih.govdrugbank.comnih.gov

Kinetic experiments using labeled saxagliptin have allowed for the determination of the catalytic efficiency (Vmax/Km) of these enzymes. nih.gov Such studies have revealed that CYP3A4 is approximately four times more efficient at metabolizing saxagliptin than CYP3A5. nih.gov This information is critical for predicting potential drug-drug interactions. rcsb.orgnih.gov For instance, co-administration of saxagliptin with strong inhibitors or inducers of CYP3A4/5 can significantly alter its plasma concentrations, which may necessitate dose adjustments. scispace.comnih.gov The use of stable isotope-resolved metabolomics (SIRM) provides a powerful method for tracking individual atoms through these complex metabolic networks. nih.gov

| Enzyme | Role in Saxagliptin Metabolism | Kinetic Findings |

|---|---|---|

| CYP3A4 | Major enzyme responsible for the formation of 5-hydroxy saxagliptin. nih.govdrugbank.com | Catalytic efficiency is approximately 4-fold higher than CYP3A5. nih.gov |

| CYP3A5 | Contributes to the formation of 5-hydroxy saxagliptin. nih.govdrugbank.com | Plays a lesser role compared to CYP3A4. nih.gov |

Investigating Isotope Effects on Biotransformation Rates

The substitution of an atom with its heavier isotope can sometimes alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.gov In drug metabolism, this is most common when a carbon-hydrogen bond at the site of metabolism is replaced with a carbon-deuterium bond. The C-D bond is stronger than the C-H bond, and its cleavage can be the rate-limiting step in a reaction, leading to a slower metabolic rate.

The use of deuterated compounds like Saxagliptin-13C,d2 allows for the investigation of these effects on its biotransformation. medchemexpress.commedchemexpress.com If the deuteration is at a site of metabolic attack, a significant KIE may be observed, resulting in reduced clearance and potentially altered pharmacokinetic and pharmacodynamic profiles. medchemexpress.com While often assumed to be negligible, KIEs can have a significant impact on the labeling patterns of intracellular metabolites and must be considered for accurate metabolic flux analysis. nih.gov Studying these effects provides deeper insight into the reaction mechanisms of drug-metabolizing enzymes and can be a strategic tool in drug design to improve a drug's metabolic properties. nih.gov

Mechanistic Research Employing Saxagliptin 13c,d2 Hydrochloride As a Tracer

Investigation of Kinetic Isotope Effects (KIEs) in Enzymatic Reactions

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govportico.org This effect is particularly pronounced when the cleavage of a carbon-hydrogen bond is the rate-determining step of a reaction. nih.govnih.gov In the context of drug metabolism, KIEs are often studied to understand the mechanisms of cytochrome P450 (P450) enzymes, which are responsible for the breakdown of many drugs, including saxagliptin (B632). nih.govnih.govnih.gov

The metabolism of saxagliptin is primarily mediated by the cytochrome P450 3A4/5 (CYP3A4/5) enzyme system. drugbank.comfda.gov By replacing specific hydrogen atoms with deuterium in the saxagliptin molecule, as in Saxagliptin-13C,d2 (hydrochloride), researchers can investigate the impact on the rate of metabolism. If a significant KIE is observed—meaning the deuterated compound is metabolized more slowly—it provides strong evidence that the cleavage of that specific C-H bond is a critical, rate-limiting step in the enzymatic process. nih.govnih.gov This information is invaluable for understanding the drug's metabolic stability and for the potential design of new drug analogues with improved pharmacokinetic profiles.

Tracing Molecular Fate in Biochemical Systems

Isotopically labeled compounds like Saxagliptin-13C,d2 (hydrochloride) are indispensable tools for tracing the molecular fate of a drug within a biological system. invivochem.com The distinct mass of the labeled compound allows it to be differentiated from its endogenous, unlabeled counterparts using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR). invivochem.com

After administration, saxagliptin is extensively absorbed and undergoes metabolism primarily in the liver by CYP3A4/5 enzymes. rcsb.orgdrugbank.comresearchgate.net The major metabolic pathway is hydroxylation, which forms an active metabolite known as 5-hydroxy saxagliptin. drugbank.comfda.govresearchgate.net This active metabolite is also a potent DPP-4 inhibitor, although it is about half as potent as the parent compound. drugbank.comfda.govfda.gov

Studies using labeled saxagliptin have been crucial in elucidating its pharmacokinetic profile. fda.govfda.gov For instance, following a single oral dose of radiolabeled saxagliptin, researchers have been able to quantify the excretion of the parent drug and its metabolites in urine and feces. drugbank.comresearchgate.net These tracer studies have shown that approximately 75% of the administered dose is excreted in the urine, comprising the parent drug, its active metabolite, and other forms of radioactivity. drugbank.comfda.gov

Table 1: Pharmacokinetic Parameters of Saxagliptin and its Active Metabolite

| Parameter | Saxagliptin | 5-hydroxy saxagliptin |

|---|---|---|

| Mean Plasma AUC (ng•h/mL) | 78 | 214 |

| Mean Plasma Cmax (ng/mL) | 24 | 47 |

| Potency (relative to Saxagliptin) | 1x | 0.5x |

| Primary Route of Elimination | Renal and Hepatic | Renal |

Data sourced from FDA label information and DrugBank. drugbank.comfda.gov

Receptor Binding and Target Engagement Studies with Labeled Ligands

Saxagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. rcsb.orgdroracle.ai This inhibition prevents the breakdown of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to increased insulin (B600854) secretion and reduced glucagon (B607659) levels in a glucose-dependent manner. drugbank.comdroracle.aimvsu.edu

Labeled versions of saxagliptin are used in receptor binding and target engagement studies to quantify the interaction between the drug and the DPP-4 enzyme. invivochem.com In these assays, the labeled compound competes with an unlabeled ligand for binding to the receptor. By measuring the amount of bound labeled ligand, researchers can determine the affinity and binding kinetics of the drug for its target. invivochem.com

Saxagliptin is a potent, competitive inhibitor of DPP-4, forming a reversible covalent bond with the enzyme. nih.govdrugbank.com It has a slow dissociation from the DPP-4 active site, which contributes to its prolonged pharmacodynamic effect. nih.gov Studies have shown that saxagliptin inhibits DPP-4 activity for a 24-hour period, supporting once-daily administration. fda.govfda.gov The use of labeled saxagliptin in these studies helps to confirm that the drug is effectively engaging its target in vivo and provides a quantitative measure of this engagement.

Elucidation of Allosteric Modulation Mechanisms

While the primary mechanism of saxagliptin is competitive inhibition at the active site of DPP-4, the enzyme's function can also be influenced by allosteric modulators. These are molecules that bind to a site on the enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity.

The DPP-4 enzyme functions as a dimer, and its structure includes more than just the catalytic active site. rcsb.org Labeled ligands like Saxagliptin-13C,d2 (hydrochloride) can be used in advanced biochemical and structural biology studies to probe for potential allosteric binding sites. While the primary interaction of saxagliptin is at the catalytic serine residue (Ser630), studying the binding of labeled saxagliptin in the presence of other molecules could reveal allosteric effects that modulate its inhibitory activity. rcsb.orgnih.gov Although the primary mechanism is well-established as competitive inhibition, the use of labeled compounds remains a key strategy for exploring the full range of interactions between a drug and its target enzyme, including potential allosteric modulation.

Research Methodologies and in Vitro Models in Conjunction with Saxagliptin 13c,d2 Hydrochloride

In Vitro Cell Culture Systems for Compound Uptake and Efflux Studies

In vitro cell culture systems are indispensable tools for investigating the cellular transport mechanisms of drugs like Saxagliptin (B632). These models help to elucidate how the compound enters and exits cells, providing insights into its bioavailability and potential for drug-drug interactions.

A widely used model is the Caco-2 cell line, derived from human colon adenocarcinoma. nih.govweebly.com When cultured on semipermeable filters, these cells differentiate to form a monolayer that structurally and functionally resembles the small intestinal epithelium. nih.gov This makes them an excellent tool for predicting the oral absorption of drugs. nuvisan.com Studies using Caco-2 cell monolayers can assess both passive diffusion and active transport processes. nuvisan.com The system allows for the measurement of a drug's permeability in both the apical-to-basolateral (absorptive) and basolateral-to-apical (efflux) directions. nuvisan.com

An important aspect of these studies is the investigation of efflux transporters, such as P-glycoprotein (P-gp), which can actively pump drugs out of cells, thereby reducing their intracellular concentration and therapeutic effect. nih.govyoutube.com P-gp is an ATP-dependent efflux pump found in various tissues, including the intestine, liver, and the blood-brain barrier. researchgate.netnih.govslideshare.net By using Caco-2 cells, which express P-gp, researchers can determine if a compound is a substrate for this transporter. nuvisan.com

For instance, if the efflux ratio (the ratio of basolateral-to-apical permeability to apical-to-basolateral permeability) is greater than two, it suggests the involvement of an active efflux mechanism like P-gp. nuvisan.com The use of specific P-gp inhibitors in these assays can further confirm this interaction.

Another cell line used in these studies is the Madin-Darby canine kidney (MDCK) cell line, often genetically modified to overexpress specific transporters like P-gp or Breast Cancer Resistance Protein (BCRP). nuvisan.com These models are particularly useful for studying transport across the blood-brain barrier and in the kidneys. nuvisan.com

The data generated from these in vitro systems, such as the apparent permeability coefficient (Papp), are crucial for predicting a drug's in vivo absorption and potential for transporter-mediated interactions.

Table 1: In Vitro Cell Culture Systems and Their Applications

| Cell Line | Origin | Key Characteristics | Primary Application in Drug Studies |

|---|---|---|---|

| Caco-2 | Human Colon Adenocarcinoma | Differentiates into a monolayer resembling the small intestinal epithelium; expresses transporters like P-gp. nih.govweebly.com | Predicting oral drug absorption, studying intestinal permeability, and identifying substrates of efflux transporters. nuvisan.com |

| MDCK | Madin-Darby Canine Kidney | Can be modified to overexpress specific transporters (e.g., P-gp, BCRP). nuvisan.com | Investigating blood-brain barrier permeability and renal transport. nuvisan.com |

Subcellular Fractionation and Intracellular Distribution Research

Understanding the distribution of a drug within a cell is critical to understanding its mechanism of action and potential for off-target effects. Subcellular fractionation is a technique used to isolate different organelles and cellular compartments, allowing researchers to determine the concentration of a drug in specific locations such as the cytosol, mitochondria, and microsomes.

While specific studies on the subcellular fractionation and intracellular distribution of Saxagliptin-13C,d2 (hydrochloride) are not detailed in the provided search results, the general methodology would involve homogenizing cells or tissues that have been exposed to the compound. nih.gov Following homogenization, differential centrifugation is employed to separate the various subcellular components based on their size and density. The concentration of the labeled compound in each fraction can then be quantified, often using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), which can differentiate the isotopically labeled drug from its endogenous counterparts.

This type of research can reveal where a drug is metabolized and where it might accumulate, providing valuable information about its efficacy and potential for toxicity. For example, determining if a drug concentrates in the mitochondria could indicate a potential for mitochondrial toxicity.

Tissue Homogenate and Microsomal Assay Systems for Metabolic Investigations

Tissue homogenates and microsomal assays are fundamental in vitro tools for studying drug metabolism. nih.govmdpi.com These systems help to identify the metabolic pathways a drug undergoes and the enzymes responsible for its transformation.

Tissue Homogenates : These are preparations of entire tissues that have been mechanically disrupted to release their cellular contents. nih.gov Incubating a drug with tissue homogenates from organs like the liver, kidney, or intestine can provide a broad overview of its metabolic fate in those tissues. nih.gov

Microsomal Assays : Microsomes are vesicles formed from the endoplasmic reticulum when cells are homogenized. They are a rich source of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family of enzymes. nih.gov Liver microsomes, from both human and animal sources, are extensively used to study the phase I metabolism of drugs. nih.govmdpi.com

For Saxagliptin, in vitro studies using human liver microsomes have been crucial in identifying its primary metabolic pathway. nih.gov These studies have shown that Saxagliptin is metabolized by CYP3A4 and CYP3A5 to form its major active metabolite, 5-hydroxy saxagliptin (M2). nih.govtga.gov.au Kinetic experiments within these microsomal systems have further revealed that the catalytic efficiency of CYP3A4 is approximately four times higher than that of CYP3A5 in the formation of this metabolite. nih.gov

In a typical microsomal stability assay, the drug is incubated with liver microsomes in the presence of necessary cofactors like NADPH. mdpi.com The rate of disappearance of the parent drug over time is measured to determine its intrinsic clearance, a key parameter in predicting its in vivo hepatic clearance. mdpi.com

These assays can also be used to investigate the potential for drug-drug interactions. By co-incubating Saxagliptin with known inhibitors or inducers of CYP enzymes, researchers can assess the likelihood of altered metabolism when co-administered with other drugs. researchgate.net

Table 2: Key Findings from In Vitro Metabolic Studies of Saxagliptin

| In Vitro System | Key Finding | Implication |

|---|---|---|

| Human Liver Microsomes | Saxagliptin is primarily metabolized by CYP3A4 and CYP3A5 to form 5-hydroxy saxagliptin. nih.gov | CYP3A4/5 are the main enzymes responsible for the clearance of Saxagliptin. |

| Kinetic Experiments in Microsomes | The catalytic efficiency (Vmax/Km) of CYP3A4 is about 4-fold higher than CYP3A5 for the formation of the major metabolite. nih.gov | Variations in CYP3A5 expression due to genetic polymorphisms are unlikely to significantly impact Saxagliptin clearance. nih.gov |

Permeability and Transport Studies Across In Vitro Biological Barriers

In vitro models of biological barriers are essential for predicting a drug's ability to move across different tissues in the body. nih.govmdpi.com These barriers include the intestinal epithelium, the blood-brain barrier, and the placental barrier.

As discussed in section 6.1, the Caco-2 cell monolayer is a primary in vitro model for the intestinal barrier. nih.govweebly.com Studies with Caco-2 cells can determine a drug's apparent permeability coefficient (Papp), which is a measure of its ability to cross the intestinal epithelium. nuvisan.com For a drug to have good oral absorption, it generally needs to have a high Papp value.

The integrity of the Caco-2 cell monolayer is crucial for the reliability of these studies and is typically monitored by measuring the transepithelial electrical resistance (TEER). researchgate.net A high TEER value indicates a well-formed, tight monolayer. researchgate.net

Beyond the intestinal barrier, other in vitro models are used to study transport across other critical barriers. For example, immortalized human brain endothelial cells (like the hCMEC/D3 cell line) can be used to model the blood-brain barrier and predict a drug's potential to enter the central nervous system. nih.gov

These permeability studies are not only important for predicting drug absorption but also for understanding drug distribution and the potential for a drug to reach its therapeutic target or, conversely, to enter tissues where it could cause adverse effects. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-hydroxy saxagliptin |

| BCRP |

| CPT-1A |

| CYP3A4 |

| CYP3A5 |

| P-glycoprotein |

| Saxagliptin |

Computational Chemistry and Modeling for Isotopic Systems

Molecular Dynamics (MD) Simulations for Isotopic Effects on Conformation and Dynamics

Molecular dynamics (MD) simulations serve as a computational microscope to investigate how molecules move and change shape over time. diva-portal.org While MD simulations are broadly used to study the stability of protein-ligand complexes, such as for DPP-4 inhibitors dntb.gov.uaresearchgate.net, their application to isotopically labeled systems like Saxagliptin-13C,d2 can elucidate the specific consequences of isotopic substitution on the drug's physical properties.

These simulations can predict how such subtle changes might influence the conformational landscape of Saxagliptin-13C,d2. The slightly altered bond lengths and angles could lead to shifts in the preferred three-dimensional structures (conformers) of the molecule. Furthermore, the dynamics of the molecule's interaction with its biological target, the DPP-4 enzyme, could be affected. MD trajectories can be analyzed to compare the conformational flexibility, residence time within the binding pocket, and the stability of key interactions (like hydrogen bonds) between the labeled and unlabeled compound. nih.govnih.gov

Table 1: Potential Isotopic Effects on Molecular Properties Investigated by MD Simulations

| Property | Effect of Isotopic Labeling (¹³C, d₂) | Significance in MD Simulation |

|---|---|---|

| Vibrational Frequency | Decrease in bond vibrational frequency due to increased mass. | Alters the dynamic motion of the molecule, which can be modeled to predict changes in flexibility and internal energy. |

| Bond Strength | Effective strengthening of the C-D bond compared to the C-H bond. | Can lead to reduced bond-breaking propensity and altered conformational sampling around the labeled site. |

| Conformational Space | Subtle shifts in the population of accessible low-energy conformers. | May influence the pre-binding conformation of the ligand, potentially affecting its affinity for the DPP-4 active site. |

| Binding Dynamics | Potential changes in the kinetics of association/dissociation with the target protein. | Simulations can reveal differences in residence time and interaction stability within the DPP-4 binding pocket. researchgate.net |

Quantum Mechanical (QM) Calculations for Reaction Mechanisms and Isotope Effects

Quantum mechanical (QM) calculations, particularly methods like Density Functional Theory (DFT), provide profound insights into electronic structure, reaction mechanisms, and kinetic isotope effects (KIEs). researchgate.netnih.gov For Saxagliptin-13C,d2, QM calculations are indispensable for predicting and explaining how isotopic labeling affects its metabolic stability.

Saxagliptin (B632) is primarily metabolized by cytochrome P450 3A4/5 (CYP3A4/5) to form its active 5-hydroxy metabolite. nih.govnih.gov This hydroxylation reaction involves the cleavage of a carbon-hydrogen bond, which is often the rate-limiting step in the metabolic process. nih.gov The substitution of hydrogen with deuterium (B1214612) at a metabolic site can significantly slow down this reaction, a phenomenon known as the kinetic isotope effect (KIE).

QM calculations can precisely model the transition state of the hydroxylation reaction. By calculating the vibrational frequencies at the ground state and the transition state for both the light (¹H) and heavy (²H/D) isotopologues, the difference in zero-point energy (ZPE) can be determined. The C-D bond has a lower ZPE than the C-H bond, meaning more energy is required to break it. QM calculations can quantify this energy difference and thereby predict the magnitude of the KIE. This theoretical prediction helps rationalize the observed metabolic stability of deuterated compounds and guides the selection of labeling sites to optimize a drug's pharmacokinetic profile. mdpi.commdpi.com Studies on other systems have shown that quantum effects can be significant and are sensitive to the computational model used. ideasspread.orgnih.gov

Table 2: Key Parameters from QM Calculations for Predicting Isotope Effects

| Parameter | Description | Relevance to Saxagliptin-13C,d2 |

|---|---|---|

| Zero-Point Energy (ZPE) | The lowest possible energy that a quantum mechanical system may have. It is higher for lighter isotopes. | QM calculates the ZPE difference between C-H and C-D bonds, which is the primary origin of the KIE. |

| Transition State Geometry | The molecular structure at the highest point on the reaction energy profile. | Determining the geometry helps understand the mechanism of CYP3A4-mediated hydroxylation. |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Calculations show a higher activation energy for the cleavage of a C-D bond compared to a C-H bond, explaining the slower metabolism. mdpi.com |

| Predicted KIE (kH/kD) | The calculated ratio of the reaction rate for the light isotope (H) to the heavy isotope (D). | Provides a quantitative prediction of the expected slowdown in metabolism, guiding synthetic efforts. mdpi.com |

In Silico Prediction of Metabolic Fate Using Labeled Compound Data

In silico models for predicting drug metabolism are critical tools in modern drug discovery, helping to identify potential liabilities early in the development process. creative-biolabs.comflinders.edu.au The accuracy and reliability of these predictive models depend heavily on high-quality experimental data for training and validation. Isotopically labeled compounds like Saxagliptin-13C,d2 are invaluable for generating this crucial data. medchemexpress.cominvivochem.com

When a biological system is dosed with Saxagliptin-13C,d2, the labeled atoms act as unambiguous tracers. invivochem.com Using mass spectrometry-based analytical methods, metabolites can be identified with high confidence by searching for the characteristic mass shift corresponding to the ¹³C and d₂ labels. This approach eliminates ambiguity between drug-related material and endogenous molecules, allowing for the precise mapping of metabolic pathways. acs.org The synthesis of the labeled 5-hydroxysaxagliptin metabolite provides an authentic standard for absolute quantification. nih.gov

This experimentally verified metabolic map for saxagliptin serves as a "ground truth" dataset. It can be used to train and validate various in silico prediction tools, from rule-based expert systems to more advanced machine learning and deep learning models. nih.gov For example, physiologically based pharmacokinetic (PBPK) models for saxagliptin, which simulate its absorption, distribution, metabolism, and excretion, can be refined using clearance and metabolite formation data obtained from studies with the labeled compound. nih.gov By providing clean, reliable data, Saxagliptin-13C,d2 helps to build more robust and predictive computational models for the metabolic fate of future drug candidates.

Table 3: Role of Saxagliptin-13C,d2 Data in In Silico Metabolic Prediction

| In Silico Model Type | Data Input from Labeled Compound | Model Improvement |

|---|---|---|

| Metabolite Identification Software | Mass spectral data of identified metabolites containing the ¹³C,d₂ signature. | Validation of prediction algorithms; building spectral libraries. |

| Site of Metabolism (SoM) Predictors | Confirmed sites of metabolic attack (e.g., C-5 hydroxylation). | Training data to improve the accuracy of models that predict which atoms in a molecule are most susceptible to metabolism. nih.gov |

| Physiologically Based Pharmacokinetic (PBPK) Models | Quantitative data on the rates of formation of labeled metabolites (e.g., 5-hydroxysaxagliptin). | Refinement of metabolic clearance parameters within the model, leading to better predictions of drug-drug interactions and effects of organ impairment. nih.gov |

| Reaction Rate Models | Experimentally determined kinetic isotope effect (KIE). | Provides data to calibrate quantum mechanical models or other QSAR approaches that aim to predict rates of metabolism. |

Pharmacophore Modeling and Ligand-Based Design Refinements

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific biological target. youtube.comarxiv.org While the core pharmacophore for DPP-4 inhibition is inherent to the saxagliptin scaffold itself, data derived from isotopically labeled analogues can be used to refine these models for improved drug properties.

The primary role of isotopic labeling in this context is not to change the pharmacophore features directly, but to provide detailed metabolic information that informs subsequent design cycles. epita.frresearchgate.net For example, if a site on a ligand is identified as a metabolic "soft spot" leading to rapid clearance, this information can be used to refine the ligand-based design strategy. The KIE data obtained from a compound like Saxagliptin-13C,d2 precisely quantifies the impact of metabolism at that site.

Designers can then modify the pharmacophore or the ligand itself to block or hinder this metabolic pathway. This might involve adding a bulky group near the metabolic site to sterically block the approach of metabolizing enzymes, or replacing the susceptible atom with one that is less prone to metabolism (e.g., replacing a hydrogen with fluorine). The knowledge gained from the labeled compound—that deuteration at a specific site improves its metabolic profile—provides a direct impetus for such refinements. nih.gov This feedback loop, where isotopic labeling data informs computational models and subsequent synthetic chemistry, is a powerful strategy for optimizing drug candidates.

Table 4: Pharmacophore Refinement Strategy Informed by Isotopic Labeling Data

| Step | Action | Role of Saxagliptin-13C,d2 |

|---|---|---|

| 1. Identify Metabolic Hotspot | Conduct metabolism studies to find sites of rapid metabolic clearance. | Labeled compound confirms the site of metabolism (e.g., C-5 hydroxylation) and quantifies its rate. |

| 2. Quantify Metabolic Impact | Determine the effect of metabolism on the drug's overall exposure and half-life. | The observed KIE provides a quantitative measure of how much metabolic clearance can be slowed at that specific site. |

| 3. Refine Ligand Design | Propose modifications to the lead compound to block the metabolic pathway. | Informs chemists that modifying this specific site is a viable strategy to improve pharmacokinetics. |

| 4. Update Pharmacophore Model | Add an "exclusion volume" or other feature to the pharmacophore model corresponding to the metabolic site. | This refinement helps in virtual screening to filter out new compounds that might have the same metabolic liability. youtube.com |

Quality Control, Reference Standards, and Regulatory Science in Isotopic Research

Development and Validation of Isotopic Reference Materials for Research Applications

The development of isotopic reference materials is a meticulous process that ensures the accuracy and reliability of analytical measurements. For compounds like Saxagliptin-13C,d2 (hydrochloride), this involves the synthesis of the labeled molecule and its thorough characterization to establish it as a reference standard. axios-research.comnih.gov

Synthesis and Characterization: The synthesis of Saxagliptin-13C,d2 (hydrochloride) is a complex procedure designed to introduce the stable isotopes at specific, stable positions within the molecule. nih.gov Following synthesis, the compound undergoes rigorous testing to confirm its chemical structure and isotopic enrichment. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) are employed to verify the structural integrity and the precise location of the isotopic labels. rsc.org

Validation of Analytical Methods: Once a reference material is established, the analytical methods that will utilize it must be validated. acs.orgistanbul.edu.tr This is crucial for ensuring that the data generated is accurate and reproducible. Method validation for Saxagliptin-13C,d2 (hydrochloride) would typically involve assessing parameters such as linearity, accuracy, precision, and specificity, often following guidelines from regulatory bodies like the International Council for Harmonisation (ICH). bepls.comnih.gov For instance, a study detailing the development and validation of a UPLC-MS/MS method for saxagliptin (B632) demonstrated linearity over a specific concentration range and adherence to ICH guidelines. istanbul.edu.tr

The table below summarizes key aspects of the development and validation process for isotopic reference materials.

| Phase | Key Activities | Analytical Techniques | Objective |

| Synthesis | Controlled chemical reactions to incorporate ¹³C and deuterium (B1214612). nih.gov | Chemical synthesis apparatus | To produce Saxagliptin-13C,d2 (hydrochloride) with high purity. |

| Characterization | Structural confirmation and determination of isotopic enrichment. rsc.org | NMR, HR-MS | To verify the molecular structure and the degree of isotopic labeling. |

| Method Validation | Assessment of linearity, accuracy, precision, and specificity. acs.orgistanbul.edu.tr | LC-MS/MS, HPLC | To ensure the analytical method provides reliable and reproducible results. istanbul.edu.trbepls.com |

Purity and Isotopic Enrichment Requirements for Labeled Research Compounds

The utility of Saxagliptin-13C,d2 (hydrochloride) as an internal standard in quantitative bioanalysis is directly dependent on its chemical and isotopic purity. axios-research.comacs.org High purity ensures that the analytical signal is not compromised by interfering substances, while high isotopic enrichment is necessary for accurate quantification.

Chemical Purity: Chemical purity refers to the absence of any impurities that are not the intended labeled compound. These impurities can arise from the starting materials, byproducts of the synthesis, or degradation products. Regulatory guidelines generally require a high degree of chemical purity for reference standards. For example, some suppliers specify a purity of 99% for Saxagliptin-13C-d2 (hydrochloride). sigmaaldrich.com

Isotopic Enrichment: Isotopic enrichment is a measure of the percentage of the labeled compound that contains the desired stable isotopes. It is crucial that the enrichment is high and accurately determined to avoid underestimation or overestimation of the analyte concentration. rsc.org Mass spectrometry is the primary technique used to determine isotopic enrichment. axios-research.comnih.gov The process involves analyzing the isotopic cluster of the molecule and comparing the measured distribution to the theoretical distribution. nih.gov

The following table outlines the key requirements for labeled research compounds:

| Parameter | Requirement | Significance | Analytical Method |

| Chemical Purity | Typically >98% | Minimizes interference from other compounds. sigmaaldrich.com | HPLC, LC-MS |

| Isotopic Enrichment | High and accurately determined | Ensures accurate quantification of the analyte. rsc.org | Mass Spectrometry axios-research.comnih.gov |

| Structural Integrity | Confirmed structure with no ambiguity | Guarantees that the labeled compound is the correct molecule. | NMR, HR-MS rsc.org |

Good Laboratory Practice (GLP) Considerations for Labeled Compound Analysis in Preclinical Research

Preclinical studies that are intended to support regulatory submissions must be conducted in compliance with Good Laboratory Practice (GLP) regulations. kcasbio.comchromatographyonline.com GLP is a quality system that ensures the uniformity, consistency, reliability, and integrity of non-clinical safety tests. kcasbio.com The analysis of labeled compounds like Saxagliptin-13C,d2 (hydrochloride) in these studies is subject to strict GLP requirements.

Key GLP Principles:

Standard Operating Procedures (SOPs): All analytical procedures must be thoroughly documented in SOPs. This includes sample receipt, storage, preparation, analysis, and data reporting.

Method Validation: Analytical methods must be validated under GLP to demonstrate their suitability for the intended purpose. tentamus.com This involves a comprehensive evaluation of the method's performance characteristics.

Documentation and Record-Keeping: Meticulous records must be kept for all aspects of the study, including instrument calibration and maintenance, reagent preparation, and data analysis. This ensures traceability and allows for reconstruction of the study if necessary.

Quality Assurance Unit (QAU): An independent QAU is responsible for monitoring the study to ensure compliance with GLP principles.

When conducting preclinical toxicology studies, adherence to GLP is mandatory for regulatory compliance. kcasbio.com These studies are critical for assessing the safety of a new drug candidate before it can be administered to humans. chromatographyonline.com

Standardization and Harmonization of Methods for Isotope Ratio Analysis

The ability to compare analytical results across different laboratories and studies is essential for advancing scientific research. Standardization and harmonization of methods for isotope ratio analysis play a crucial role in achieving this comparability. jocpr.comnih.gov

Standardization: Standardization involves the use of certified reference materials to calibrate instruments and normalize measurement results. jocpr.com In isotope ratio mass spectrometry (IRMS), results are reported as delta (δ) values, which represent the deviation from an international standard. nih.gov This practice ensures that measurements are traceable to a common reference point.

Harmonization: Harmonization refers to the process of making analytical methods more uniform to reduce inter-laboratory variability. This can involve adopting common protocols, using the same type of instrumentation, and participating in proficiency testing schemes. The goal of harmonization is not to force all laboratories to use the exact same method, but rather to ensure that the results they produce are equivalent and comparable. nih.gov

Several approaches can be used to normalize isotopic data, including single-point and multi-point calibration. jocpr.com Multi-point calibration, using two or more certified reference standards that bracket the isotopic composition of the unknown samples, is generally considered more accurate. jocpr.com The development of a unified strategy for referencing isotopic measurements, emphasizing the identical treatment of sample and reference material, is an ongoing effort to improve the quality and consistency of data in this field. nih.gov

Future Research Directions and Emerging Applications of Isotopically Labeled Dpp 4 Inhibitors

Integration with Advanced Imaging Techniques (e.g., Hyperpolarized 13C MRI/MRS in Preclinical Models)

A significant area of future research lies in the integration of isotopically labeled compounds with non-invasive, advanced imaging modalities. Hyperpolarized 13C Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopy (MRS) are at the forefront of this technological wave, offering the ability to monitor metabolic processes in real-time. nih.govnih.gov

Hyperpolarized 13C MRI is a technique that enhances the MRI signal of 13C-labeled molecules by more than 10,000-fold, enabling the visualization of their metabolic conversion within the body. nih.govnih.gov This method provides a unique window into tissue metabolism and function, far surpassing the capabilities of standard MRI. nih.gov The synthesis of 13C-labeled saxagliptin (B632) is a critical first step for its use in such studies. nih.gov

The application of Saxagliptin-13C,d2 in hyperpolarized 13C MRI/MRS preclinical studies could provide unprecedented insights. Researchers could directly visualize the distribution of saxagliptin to its target tissues and quantify its engagement with the DPP-4 enzyme in vivo. Furthermore, by tracking the 13C label, it may be possible to monitor the downstream metabolic consequences of DPP-4 inhibition in real-time, offering a dynamic view of the drug's pharmacodynamic effects. nih.gov This approach would be invaluable for studying the drug's impact on cardiac and renal metabolism, areas of particular interest for DPP-4 inhibitors. nih.gov

Table 1: Potential Preclinical Applications of Hyperpolarized 13C MRI with Saxagliptin-13C,d2

| Research Area | Imaging Goal | Potential Insights |

| Pharmacokinetics | Visualize real-time drug distribution and accumulation in target organs (e.g., pancreas, kidney). | Determine the speed and specificity of tissue uptake; identify potential off-target accumulation. |

| Target Engagement | Measure the binding of Saxagliptin-13C,d2 to the DPP-4 enzyme. | Quantify target occupancy in vivo; correlate engagement with therapeutic effects. |

| Pharmacodynamics | Monitor changes in metabolic pathways downstream of DPP-4 inhibition. | Assess the real-time impact on glucose metabolism and other relevant pathways in response to the drug. nih.gov |

| Disease Modeling | Evaluate drug efficacy in animal models of diabetes and its complications. | Observe the normalization of metabolic fluxes in response to treatment in real-time. nih.gov |

Development of Novel Analytical Platforms for Labeled Metabolomics

The precise quantification of drugs and their metabolites is fundamental to pharmacokinetic and metabolomic studies. Isotopically labeled internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The synthesis of Saxagliptin-13C,d2 (hydrochloride) and its labeled 5-hydroxy metabolite provides essential tools for developing highly accurate and sensitive analytical methods. nih.gov

The use of stable isotope-labeled compounds improves the identification of novel metabolites and metabolic pathways. nih.gov By incorporating both 13C and deuterium (B1214612) (d2) into the saxagliptin molecule, Saxagliptin-13C,d2 serves as an ideal internal standard. Its chemical behavior is nearly identical to the unlabeled drug, but its distinct mass allows it to be differentiated by a mass spectrometer. This minimizes analytical variability and enhances the accuracy of quantification. medchemexpress.com

Future research will focus on leveraging these labeled standards to build novel analytical platforms. These platforms will enable:

High-Throughput Screening: Facilitate rapid and reliable analysis of large sample sets from preclinical and clinical studies.

Metabolite Identification: The known isotopic pattern of Saxagliptin-13C,d2 can help in the structural elucidation of previously unknown metabolites by tracing the metabolic fate of the labeled core structure.

Absolute Quantification: Allow for the precise measurement of saxagliptin and its metabolites in various biological matrices like plasma, urine, and tissues, which is crucial for building robust pharmacokinetic/pharmacodynamic (PK/PD) models. researchgate.net

Application in Systems Biology and Multi-Omics Approaches with Isotopic Tracers

Systems biology aims to understand the complexity of biological systems by integrating multiple data layers, including genomics, transcriptomics, proteomics, and metabolomics (multi-omics). nih.govnih.gov Isotopic tracers are powerful tools in this context, allowing researchers to follow the flow of molecules through metabolic networks, a field known as "isotopomics". researchgate.net

Saxagliptin-13C,d2 can be employed as a dynamic tracer to map the metabolic response to DPP-4 inhibition on a systemic level. By administering the labeled drug, researchers can trace the 13C and deuterium atoms as they are incorporated into various downstream metabolites. This provides a dynamic, quantitative map of the metabolic perturbations caused by the drug. researchgate.net

Integrating this "isotopomic" data with other omics datasets can reveal novel insights into the drug's mechanism of action. For instance, changes in the metabolome traced by Saxagliptin-13C,d2 could be correlated with changes in gene expression (transcriptomics) or protein levels (proteomics) in response to treatment. This multi-omics approach can help to:

Uncover novel drug targets and pathways affected by saxagliptin.

Identify biomarkers that predict patient response to therapy.

Understand the complex interplay between different biological pathways in the context of diabetes and its treatment. nih.gov

Potential for Isotopic Variants in Targeted Drug Discovery and Probe Development

The use of isotopic variants extends beyond their role as analytical tracers. The strategic placement of isotopes can directly influence a molecule's properties, a concept that can be exploited in drug discovery and probe development.

The deuterium atoms in Saxagliptin-13C,d2 can increase the metabolic stability of the molecule at the labeled position. This is due to the "kinetic isotope effect," where the heavier deuterium atom forms a stronger chemical bond than hydrogen, making it more difficult to break during enzymatic metabolism. This principle can be used in targeted drug discovery to design new drug candidates with improved pharmacokinetic profiles, such as a longer half-life. medchemexpress.com

Furthermore, the 13C label makes Saxagliptin-13C,d2 a precursor for developing novel molecular probes. While hyperpolarized MRI is one application, the 13C nucleus can also be detected by other sensitive spectroscopic techniques. These probes could be used in biochemical assays to study the binding kinetics of saxagliptin with DPP-4 in high detail or to screen for other potential binding partners in a complex biological sample. This approach aligns with emerging strategies in chemistry where 13C-platforms are used to create modular probes for biological investigation. nih.gov

Q & A

Q. What is the scientific rationale for using ¹³C and deuterium (d₂) isotopic labeling in Saxagliptin hydrochloride for metabolic studies?

Isotopic labeling with ¹³C and deuterium enables precise tracking of Saxagliptin metabolites in biological systems, distinguishing them from endogenous compounds. This is critical for mass spectrometry (MS)-based assays, where isotopic patterns aid in identifying drug-derived fragments. Methodologically, labeling positions should align with known metabolic hotspots (e.g., sites prone to oxidation or cleavage). Researchers must validate isotopic purity using high-resolution MS (HRMS) and nuclear magnetic resonance (NMR), ensuring >99% enrichment to avoid analytical interference. Control experiments comparing labeled/unlabeled compounds confirm biochemical equivalence .

Q. What are the key considerations for synthesizing and characterizing Saxagliptin-13C,d2 hydrochloride?

Synthesis requires strict control of reaction conditions (e.g., temperature, solvent purity) to minimize isotopic dilution. Characterization involves:

- Isotopic Purity : Use HRMS to verify molecular formula and LC-MS/MS to assess fragmentation patterns.

- Structural Confirmation : ¹³C-NMR and ²H-NMR (if accessible) to confirm labeling positions.

- Stability Testing : Monitor degradation under storage conditions (e.g., light, humidity) via accelerated stability studies. Documentation must adhere to reproducibility standards, including detailed reaction protocols and raw spectral data .

Q. How can researchers ensure isotopic purity during experimental workflows?

- Analytical Validation : Employ orthogonal techniques (e.g., LC-MS/MS for quantification, NMR for structural confirmation).

- Quality Controls : Include internal standards with known isotopic ratios and run blank samples to detect contamination.

- Data Thresholds : Set acceptance criteria (e.g., isotopic enrichment ≥99%, signal-to-noise ratio >10:1 in MS).

- Replication : Repeat analyses across independent batches to assess consistency .

Advanced Research Questions

Q. How should pharmacokinetic studies using Saxagliptin-13C,d2 hydrochloride be designed to account for isotopic effects?

- Study Design : Use crossover or parallel-arm designs comparing labeled vs. unlabeled compounds in preclinical models.

- Sampling Strategy : Collect plasma/tissue samples at multiple timepoints to assess absorption, distribution, and clearance.

- Data Analysis : Apply pharmacokinetic modeling (e.g., non-compartmental analysis) while correcting for isotopic interferences in MS data.

- Validation : Cross-validate results with unlabeled Saxagliptin to confirm pharmacokinetic equivalence .

Q. How can discrepancies in metabolic pathway data for Saxagliptin-13C,d2 hydrochloride be resolved?

- Methodological Audit : Verify analytical techniques (e.g., LC-MS/MS settings, column selectivity) and sample preparation consistency.

- Orthogonal Approaches : Use alternative methods (e.g., stable isotope tracer studies or enzymatic assays) to confirm metabolite identities.

- Confounding Factors : Control for interspecies differences (e.g., human vs. rodent cytochrome P450 activity) and matrix effects in biological samples .

Q. What strategies optimize the stability of Saxagliptin-13C,d2 hydrochloride under physiological conditions?

- Stress Testing : Expose the compound to varied pH, temperature, and oxidative conditions to identify degradation pathways.

- Formulation Adjustments : Use lyophilization or encapsulation to protect against hydrolysis.

- Real-Time Monitoring : Deploy inline analytical probes (e.g., Raman spectroscopy) during in vitro assays to track stability .

Q. How can researchers reconcile conflicting data across studies on Saxagliptin’s metabolic fate?

- Meta-Analysis : Systematically compare study designs, analytical methods, and species-specific metabolism.

- Data Harmonization : Use standardized reporting formats (e.g., MIAME guidelines) to align variables like dosing regimens and sampling intervals.

- Collaborative Replication : Partner with independent labs to validate key findings under controlled conditions .

Methodological Tables

Q. Table 1: Analytical Techniques for Assessing Isotopic Purity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.